molecular formula C7H7BBrFO2S B6304508 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid CAS No. 2121512-48-7

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid

Cat. No. B6304508
CAS RN: 2121512-48-7
M. Wt: 264.91 g/mol
InChI Key: XDMGUNOXCGJUEO-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid” is a chemical compound with the CAS Number: 2121512-48-7 . It has a molecular weight of 264.91 . The IUPAC name for this compound is (2-bromo-6-fluoro-3-(methylthio)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BBrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.91 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This reaction is widely applied in carbon–carbon bond forming reactions due to its mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .

Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls

The compound can be used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . This is achieved through palladium-catalyzed cross-couplings .

Synthesis of o-Phenylphenols

The compound can also be used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists .

Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors

Although not directly related to “2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid”, similar boronic acids have been used in the preparation of functionally selective allosteric modulators of GABAA receptors . It’s possible that our compound could be used in a similar manner.

Suzuki Cross-Coupling Reaction

Similar to the Suzuki–Miyaura coupling, the compound could potentially be used in a Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling .

Preparation of Inhibitors of the Checkpoint Kinase Wee1

Again, while not directly related to “2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid”, similar boronic acids have been used in the preparation of inhibitors of the checkpoint kinase Wee1 . It’s possible that our compound could be used in a similar manner.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Mechanism of Action

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid

is a chemical compound with the molecular weight of 264.91 . Here is a general overview of how such compounds might function:

properties

IUPAC Name

(2-bromo-6-fluoro-3-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGUNOXCGJUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)SC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200716
Record name Boronic acid, B-[2-bromo-6-fluoro-3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid

CAS RN

2121512-48-7
Record name Boronic acid, B-[2-bromo-6-fluoro-3-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-bromo-6-fluoro-3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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